

N,N-Dimethylsphingosine and sphingolipid metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

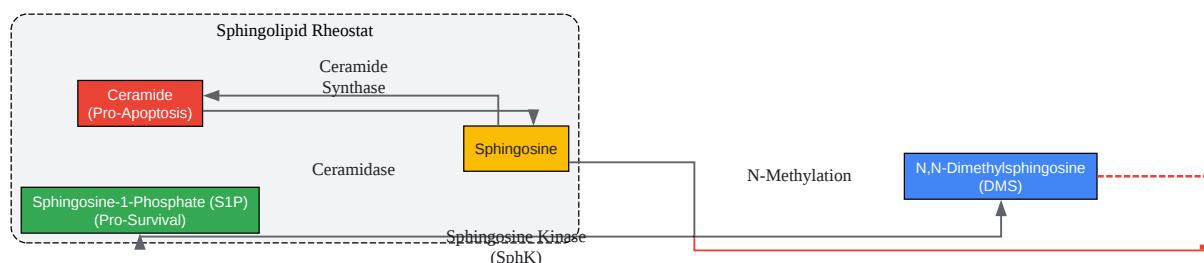
Compound Name: *N,N-Dimethylsphingosine*

Cat. No.: *B043700*

[Get Quote](#)

An In-depth Technical Guide to **N,N-Dimethylsphingosine** and Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals


Abstract

N,N-Dimethylsphingosine (DMS) is a bioactive sphingolipid metabolite that plays a pivotal role in cell signaling and metabolism. As a potent endogenous inhibitor of sphingosine kinase (SphK), it directly modulates the crucial balance between pro-apoptotic and pro-survival sphingolipids, often referred to as the sphingolipid rheostat. This guide provides a comprehensive technical overview of DMS, its function within sphingolipid metabolism, its impact on key signaling pathways, and its emerging significance in oncology and inflammatory diseases. It includes a consolidation of quantitative data, detailed experimental protocols for its study, and visualizations of its molecular interactions to serve as a resource for advanced research and therapeutic development.

The Core of Sphingolipid Metabolism: The Sphingolipid Rheostat

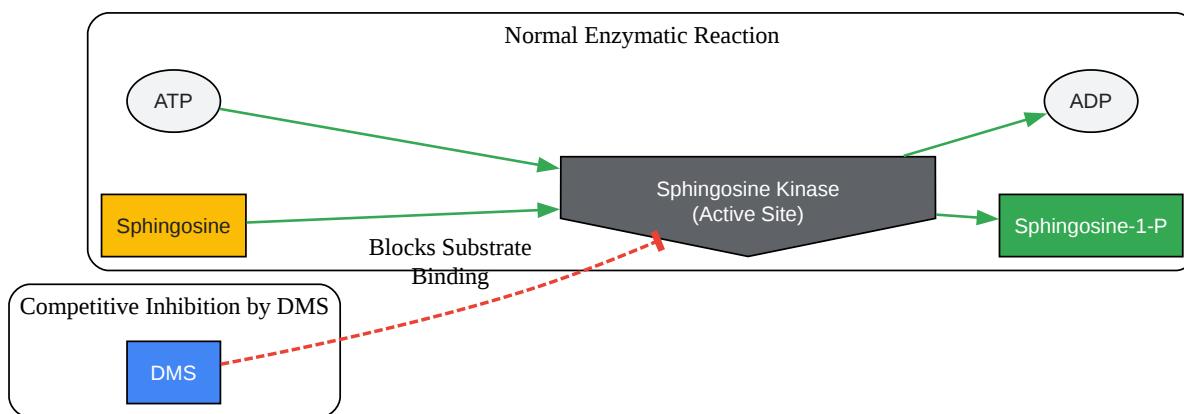
Sphingolipid metabolism is a dynamic network of enzymatic pathways that produce a variety of bioactive lipids. At the heart of this network lies the "sphingolipid rheostat," a critical balance between ceramide and sphingosine, which generally promote apoptosis and cell cycle arrest, and sphingosine-1-phosphate (S1P), which promotes cell proliferation, survival, and migration.

[1][2] The enzyme sphingosine kinase (SphK) is the fulcrum of this rheostat, catalyzing the phosphorylation of sphingosine to form S1P.[1][3][4] **N,N-Dimethylsphingosine** (DMS), a naturally occurring N-methylated derivative of sphingosine, is a key regulator of this balance.[2][3][5]

[Click to download full resolution via product page](#)

Caption: The Sphingolipid Rheostat and the role of DMS.

N,N-Dimethylsphingosine (DMS): Mechanism of Action


DMS exerts its primary biological effects through the potent and specific inhibition of sphingosine kinase.[6][7][8] This action disrupts the synthesis of S1P, leading to profound downstream cellular consequences.

Competitive Inhibition of Sphingosine Kinase (SphK)

DMS acts as a competitive inhibitor of SphK, particularly the SphK1 isoform, by binding to the enzyme's active site and preventing the phosphorylation of its natural substrate, sphingosine.[1][4][7] This inhibition is highly effective, with DMS being a much stronger inhibitor than other widely used compounds like dl-threo-dihydrosphingosine.[3][9] The direct consequences of SphK inhibition are:

- Decreased Intracellular S1P Levels: DMS treatment leads to a rapid reduction in the cellular mass of S1P.[1][3][4]
- Increased Sphingosine and Ceramide Levels: By blocking the forward conversion of sphingosine to S1P, DMS causes an accumulation of sphingosine.[3] This excess sphingosine can then be shunted into the N-acylation pathway to produce ceramide, further tipping the rheostat towards apoptosis.[1][3][4]

This modulation of the ceramide/S1P ratio is believed to be the primary mechanism behind the pro-apoptotic effects of DMS observed in numerous cancer cell lines.[1][4][10]

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of Sphingosine Kinase by DMS.

Effects on Protein Kinase C (PKC) and Other Kinases

While the primary target of DMS is SphK, it has also been reported to inhibit Protein Kinase C (PKC).[3][11][12] Some studies suggest that sphingosine and DMS are equipotent in their ability to inhibit PKC in vitro.[11] However, a crucial distinction is that DMS effectively inhibits SphK at concentrations that have no significant effect on PKC activity or its membrane translocation in intact cells.[1][4][7] This suggests that while off-target effects on PKC can

occur, particularly at higher concentrations, the specific inhibition of SphK is the more physiologically relevant action at lower doses.^[1] DMS has also been shown to have inhibitory effects on other cellular kinases, including mitogen-activated protein kinase (MAPK).^{[12][13]}

Impact on Cellular Signaling and Disease

By altering the fundamental balance of sphingolipids, DMS influences a cascade of downstream signaling events, making it a molecule of significant interest in cancer, inflammation, and neurology.

- **Cancer:** DMS induces apoptosis in a wide variety of human cancer cell lines, including those of hematopoietic and carcinoma origin.^{[14][15]} Its ability to shift the sphingolipid rheostat towards ceramide accumulation makes it a potent anti-proliferative agent.^[8] Furthermore, DMS can suppress the activation of pro-survival pathways like NF- κ B and reduce signaling through ERK-1/2 and Akt.^{[2][16][17]} This has led to its investigation as a potential anti-cancer therapeutic and a tool to sensitize resistant cancer cells to conventional chemotherapy.^{[8][14]}
- **Inflammation and Immunity:** The S1P signaling axis is a master regulator of immune cell trafficking, angiogenesis, and vascular integrity.^{[18][19][20]} By reducing S1P production, DMS can exert anti-inflammatory effects. For example, in experimental models of chronic Chagas disease cardiomyopathy, DMS treatment reduced inflammation, lowered the production of pro-inflammatory cytokines like IFNy and TNF α , and decreased the parasite load.^[12]
- **Neuropathic Pain:** DMS is also implicated in pain signaling. In animal models of neuropathic pain, DMS levels are upregulated, and direct injection of DMS can induce mechanical hypersensitivity.^{[6][21]} This suggests that inhibiting DMS formation could be a strategy for managing neuropathic pain.^[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca²⁺ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,N-Dimethylsphingosine ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
- 6. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 7. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of sphingosine kinase inhibitor N,N-dimethylsphingosine (DMS) in experimental chronic Chagas disease cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cn.aminer.org [cn.aminer.org]
- 17. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of sphingosine-1-phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of sphingosine-1-phosphate in inflammation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [N,N-Dimethylsphingosine and sphingolipid metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043700#n-n-dimethylsphingosine-and-sphingolipid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com